
5-Nitropyridine-2,3-diamine
Overview
Description
5-Nitropyridine-2,3-diamine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position and two amino groups (-NH2) at the 2- and 3-positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2,3-diamine typically involves multi-step reactions. One common method includes the nitration of pyridine derivatives followed by amination. For instance, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine using iron and aqueous acidified ethanol . Another method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield 3-nitropyridine .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalytic reduction and other advanced techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Substitution: Reagents like ammonia and amines are used for substitution reactions.
Major Products:
Oxidation: Further nitrated or oxidized pyridine derivatives.
Reduction: 2,3,5-triaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
5-Nitropyridine-2,3-diamine has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with nitropyridine structures often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains .
- Anticancer Properties : The compound is being explored for its ability to interact with biological targets involved in cancer pathways. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role as an anticancer agent .
Agrochemicals
In the agrochemical sector, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its derivatives are designed to enhance biological activity against pests while minimizing environmental impact .
Material Science
The compound is also being utilized in the development of advanced materials:
- Polymer Chemistry : this compound can act as a monomer for synthesizing polymers with specific properties. Research has focused on creating new materials that exhibit enhanced thermal stability and mechanical strength .
Synthesis of Novel Compounds
The versatility of this compound allows it to be a precursor for various chemical syntheses:
- Imidazo[4,5-c]pyridines : It can be converted into imidazo[4,5-c]pyridines through multi-step reactions involving cyclization processes. These derivatives are known for their significant biological activities .
- Functionalization Reactions : The presence of amino and nitro groups facilitates further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Synthesis of Imidazo[4,5-c]pyridines
In another research project, scientists synthesized imidazo[4,5-c]pyridines from this compound using a one-pot reaction method. The resulting compounds were screened for anticancer activity against various cancer cell lines. Some derivatives showed promising results with IC50 values in low micromolar ranges.
Mechanism of Action
The mechanism of action of 5-Nitropyridine-2,3-diamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but with the nitro group at the 3-position.
4-Nitropyridine: Nitro group at the 4-position.
2,3-Diaminopyridine: Lacks the nitro group but has amino groups at the 2- and 3-positions.
Biological Activity
5-Nitropyridine-2,3-diamine (CHNO) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (-NO) and two amino groups (-NH) attached to a pyridine ring. This unique arrangement contributes to its reactivity and biological properties. The compound exhibits significant potential in various fields, including pharmaceuticals and agrochemicals.
Target Interactions
Nitropyridines, including this compound, interact with various biological targets:
- Enzymatic Interactions : The compound has been shown to interact with nitroreductases, enzymes that reduce nitro groups to amino groups, which is crucial for its activity in biochemical pathways.
- Cell Signaling Modulation : It can influence cell signaling pathways by modulating the activity of transcription factors, affecting gene expression and cellular metabolism.
Biochemical Pathways
The synthesis of this compound involves reactions in both organic solvents and aqueous environments. Its biochemical properties allow it to play a significant role in various reactions, including:
- Inhibition of adenosine deaminase, impacting purine metabolism.
- Modulation of cell cycle genes and apoptosis pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Laboratory tests have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli..
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction .
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several nitropyridine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity : Research published by Johnson et al. (2024) explored the effects of this compound on breast cancer cell lines. The study reported that the compound induced apoptosis through caspase activation and altered expression levels of key oncogenes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Nitropyridine-2,3-diamine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves catalytic hydrogenation or chemical reduction of nitro precursors. For example, 3-amino-2-nitropyridine derivatives can be reduced using stannous chloride in hydrochloric acid or catalytic hydrogenation with palladium catalysts . Key factors affecting yield include:
- Catalyst selection : Palladium on carbon (Pd/C) under hydrogen gas achieves higher selectivity compared to stannous chloride, which may require stringent pH control.
- Temperature : Elevated temperatures (50–80°C) improve reaction rates but risk over-reduction.
- Solvent system : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility of intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures derived from analogous nitroaromatic compounds include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro compounds may release toxic fumes upon decomposition.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR resolve amine and nitro group positions. For example, H NMR peaks for aromatic protons appear at δ 6.8–8.2 ppm, while NH groups show broad signals near δ 5.5 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (153.13 g/mol) and fragmentation patterns.
- Melting point analysis : Reported ranges (e.g., 157–161°C for 3-nitro isomers) help verify purity, though discrepancies between studies require cross-validation via DSC .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated or over-reduced species?
Advanced strategies include:
- Flow chemistry : Continuous hydrogenation reactors reduce residence time, suppressing side reactions.
- In situ monitoring : UV-Vis or FTIR probes track nitro-group reduction kinetics, enabling real-time adjustments .
- Computational modeling : Density Functional Theory (DFT) predicts intermediates’ stability, guiding solvent/catalyst selection. For example, solvation free energy calculations optimize proton transfer steps .
Q. How do structural modifications (e.g., halogenation) impact the reactivity of this compound in coordination chemistry?
Introducing electron-withdrawing groups (e.g., Cl, CF) at the 5-position enhances ligand stability in metal complexes. For instance:
- Coordination modes : The 2,3-diamine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Ni).
- Electronic effects : Trifluoromethyl groups increase ligand acidity, favoring chelation in polar solvents .
Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points, spectral assignments)?
- Interlaboratory validation : Collaborative studies using standardized protocols (e.g., ISO guidelines) reduce variability.
- Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) clarifies ambiguous peak assignments in crowded spectra .
- Thermogravimetric analysis (TGA) : Distinguishes melting points from decomposition temperatures, addressing discrepancies in literature .
Properties
IUPAC Name |
5-nitropyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJNCSAEMIZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392871 | |
Record name | 5-nitropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3537-14-2 | |
Record name | 5-Nitro-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3537-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 107296 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003537142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3537-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitropyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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